3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-(2-bromo-4-chlorophenoxy)acetamide.
Imination Reaction: The intermediate is then subjected to imination, where it reacts with an appropriate amine to form the imino derivative.
Coupling with 3-Fluorobenzoic Acid: The final step involves coupling the imino derivative with 3-fluorobenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
3-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15BrClFN2O4 |
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Molecular Weight |
505.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C22H15BrClFN2O4/c23-19-11-16(24)7-8-20(19)30-13-21(28)27-26-12-14-3-1-6-18(9-14)31-22(29)15-4-2-5-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
MXNWNLISYWBADX-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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